

# ARL67156: A Comparative Guide to a Dual Inhibitor of CD39 and CD73

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## Compound of Interest

Compound Name: ARL67156 trisodium hydrate

Cat. No.: B14013411

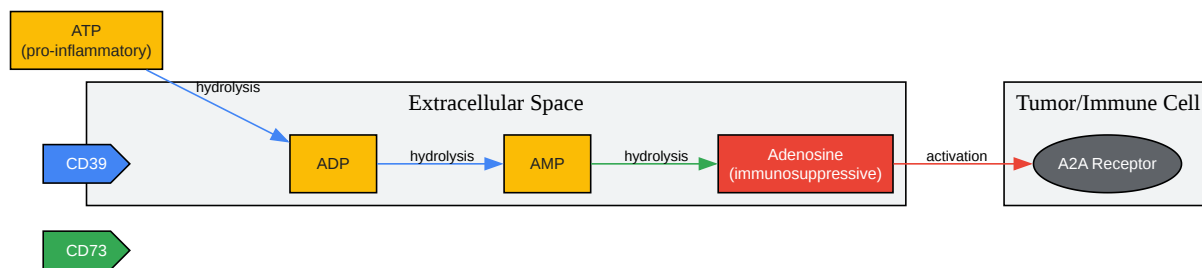
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In the intricate landscape of immuno-oncology and purinergic signaling, the ectonucleotidases CD39 and CD73 have emerged as critical regulators of the tumor microenvironment. These cell surface enzymes work in concert to convert pro-inflammatory extracellular ATP into immunosuppressive adenosine, thereby dampening anti-tumor immune responses. The development of inhibitors targeting this pathway is a key area of therapeutic research. This guide provides a comparative analysis of ARL67156, a recognized dual inhibitor of both CD39 and CD73, alongside other relevant compounds, supported by experimental data and detailed methodologies.

## The CD39/CD73 Pathway in Cancer Immunology

The enzymatic cascade initiated by CD39 and CD73 plays a pivotal role in creating an immunosuppressive shield for tumors. CD39, also known as ectonucleoside triphosphate diphosphohydrolase-1 (ENTPD1), hydrolyzes extracellular ATP and ADP to AMP. Subsequently, ecto-5'-nucleotidase (CD73) dephosphorylates AMP to produce adenosine. Adenosine then binds to its receptors (e.g., A2A and A2B) on immune cells, such as T cells and natural killer (NK) cells, leading to the suppression of their anti-tumor functions. By inhibiting both CD39 and CD73, dual inhibitors aim to simultaneously prevent the degradation of immunostimulatory ATP and block the production of immunosuppressive adenosine, thereby restoring and enhancing anti-tumor immunity.



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